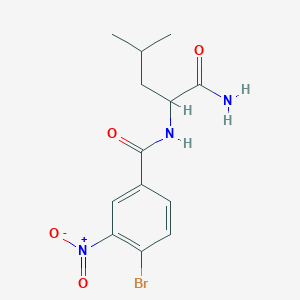

N~2~-(4-bromo-3-nitrobenzoyl)leucinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group, such as bromide, on an aromatic ring. For instance, Guerrera et al. (1995) discuss the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, which could be analogous to methods for synthesizing compounds like N2-(4-bromo-3-nitrobenzoyl)leucinamide by replacing the leaving group with an appropriate amine derivative under similar conditions (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

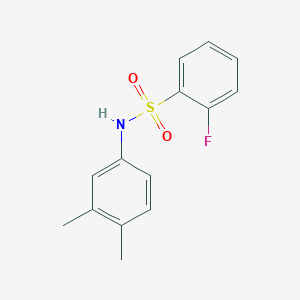

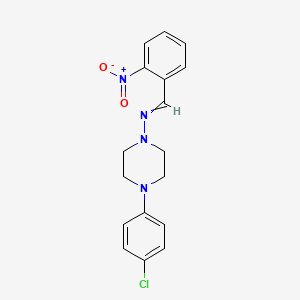

Molecular Structure Analysis

Molecular structure analysis of such compounds can be conducted using techniques like FT-IR spectroscopy, X-ray diffraction, and computational methods. Kumar et al. (2014) describe the FT-IR and molecular structure analysis of a similar compound, highlighting the importance of spectroscopic techniques in confirming the structure and analyzing the functional groups present (Kumar, Panicker, Fun, Mary, Harikumar, Chandraju, Quah, & Ooi, 2014).

Chemical Reactions and Properties

Compounds like N2-(4-bromo-3-nitrobenzoyl)leucinamide can participate in various chemical reactions, including aromatic nucleophilic substitution, coupling reactions, and reactions involving the amide group. The specific reactivity patterns can be influenced by the presence of the nitro and bromo substituents, which activate the benzene ring towards nucleophilic attack. The work by Li et al. (2016) on carbene-catalyzed reductive coupling offers insight into the types of reactions that nitro and bromo substituents can undergo, potentially applicable to compounds with similar structures (Li, Wang, Proctor, Zhang, Webster, Yang, Song, & Chi, 2016).

Physical Properties Analysis

The physical properties of organic compounds like melting point, boiling point, solubility, and crystalline structure are crucial for understanding their behavior in different environments. These properties are often determined experimentally through techniques such as melting point analysis, solubility testing, and crystallization. Studies on related compounds, such as those by Smith et al. (1997), provide insights into how the structural features of compounds can influence their physical properties (Smith, Lynch, Byriel, & Kennard, 1997).

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Water Decontamination

Studies have explored the role of bromide ions in the degradation of organic contaminants through advanced oxidation processes (AOPs), demonstrating the varied reactivity of organic compounds towards UV/persulfate (PS)/Fe 2+ processes in the presence of halides. This research provides useful information for water decontamination strategies (Luca et al., 2017).

Biochemical Research

Research on liver microsome-mediated formation of alkylating agents from vinyl bromide and vinyl chloride has shed light on the biochemical interactions and potential toxicological impacts of these compounds, indicating the complex metabolic pathways involved in their biotransformation (Barbin et al., 1975).

Organic Synthesis and Reaction Mechanisms

Investigations into the preparation and reactions of benzoylnitrile oxide from dimethylphenacylsulfonium bromide have contributed to understanding the mechanisms of organic reactions and provided new methods for synthesizing valuable chemical intermediates (Otsuji et al., 1971).

Analytical Chemistry for Estrogen Detection

A practical procedure using derivatization followed by liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry has been studied for determining estrogens in biological fluids, enhancing detection sensitivity (Higashi et al., 2006).

Propiedades

IUPAC Name |

N-(1-amino-4-methyl-1-oxopentan-2-yl)-4-bromo-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O4/c1-7(2)5-10(12(15)18)16-13(19)8-3-4-9(14)11(6-8)17(20)21/h3-4,6-7,10H,5H2,1-2H3,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFIEJXZFBVZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)

![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)

![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)